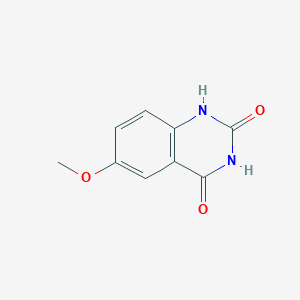

6-Methoxychinazolin-2,4-diol

Übersicht

Beschreibung

6-Methoxyquinazoline-2,4-diol is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 6-Methoxyquinazoline-2,4-diol, they do provide insights into various methoxyquinazoline derivatives, which can help infer some of the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of methoxyquinazoline derivatives is a multi-step process that often begins with simpler aromatic compounds such as aniline or benzoic acid derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with 4-methoxyaniline and involves cyclization, nitration, and chlorination steps . Similarly, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involves the reaction of nitroquinolines with dimethylamine, followed by reduction and methylation . These methods highlight the versatility and complexity of synthesizing substituted quinazolines.

Molecular Structure Analysis

The molecular structure of methoxyquinazoline derivatives can be quite complex, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which crystallized as an ethyl acetate complex. X-ray crystallography revealed that the crystal belongs to the orthorhombic system, indicating a well-defined three-dimensional structure stabilized by weak hydrogen bonding .

Chemical Reactions Analysis

Methoxyquinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups are substituted during the reaction with dimethylamine . Additionally, these compounds can participate in one-pot multi-component reactions, such as the synthesis of triazolyl methoxy phenylquinazolines using a mixture of aromatic propargylated aldehydes, azides, 2-aminobenzophenone derivatives, and ammonium acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyquinazoline derivatives can vary widely. For example, 6-methoxy-4-quinolone exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range, indicating potential applications in biomedical analysis . The stability of these compounds is also notable, with some showing resistance to degradation under heat and light .

Wissenschaftliche Forschungsanwendungen

Synthese von Chinazolin-Derivaten

Chinazolin-Derivate werden durch verschiedene Methoden synthetisiert, einschließlich Reaktionen mit Aziden und Triphenylphosphin in Toluol, gefolgt von Erhitzen unter Rückfluss . Dieser Prozess könnte auf die Synthese von 6-Methoxychinazolin-2,4-diol anwendbar sein.

Hemmung der Shikimat-Dehydrogenase

Chinazolin-Derivate wurden auf ihr Potenzial zur Hemmung der Shikimat-Dehydrogenase (SDH) untersucht, einem Enzym, das am Shikimat-Weg beteiligt ist, der für die Biosynthese von aromatischen Aminosäuren in Pflanzen und Mikroorganismen unerlässlich ist . Dies deutet darauf hin, dass this compound auf seine inhibitorischen Wirkungen auf SDH untersucht werden könnte.

3. Antiproliferative Aktivität gegen Krebszelllinien Einige Chinazolin-Derivate wurden auf ihre antiproliferative Aktivität gegen verschiedene menschliche Krebszelllinien untersucht, was auf ihre mögliche Verwendung in der Krebsforschung und -therapie hindeutet . Die antiproliferativen Eigenschaften von this compound könnten ein interessantes Gebiet sein.

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Methoxyquinazoline-2,4-diol . In case of accidental release, it is advised to prevent further spillage or leakage and to avoid letting the chemical enter drains .

Zukünftige Richtungen

The future directions for 6-Methoxyquinazoline-2,4-diol and similar compounds involve further exploration of their potential applications. For instance, there is ongoing research into their use as ligands for sphingosine-1-phosphate receptor 2 (S1PR2) . Additionally, quinazoline-2,4-dione derivatives are being investigated as potential antibacterial agents .

Eigenschaften

IUPAC Name |

6-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYIYDVQBAPJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438178 | |

| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32618-84-1 | |

| Record name | 6-METHOXYQUINAZOLINE-2,4-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

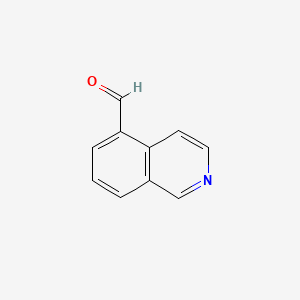

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.